3-Phenylpropanehydrazide
Overview
Description
3-Phenylpropanehydrazide is a chemical compound with the CAS Number: 3538-68-9. It has a molecular weight of 164.21 and its IUPAC name is 3-phenylpropanohydrazide . It is a solid substance that should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Molecular Structure Analysis
The molecular formula of this compound is C9H12N2O . The InChI code is 1S/C9H12N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) .
Physical and Chemical Properties Analysis
This compound is a solid substance . It should be stored in a dark place, sealed in dry conditions, and at a temperature of 2-8°C .
Scientific Research Applications
Synthesis and Characterization
3-Phenylpropanehydrazide serves as a precursor in the synthesis of various compounds with potential applications in scientific research and drug development. For instance, it has been involved in the synthesis and characterization of phenmetrazine analogs, such as 3-fluorophenmetrazine (3-FPM), which are explored for their potential in treating conditions like obesity and drug dependence (McLaughlin et al., 2017). These compounds demonstrate the role of this compound and its derivatives in the exploration of new psychoactive substances and research chemicals.
Antimicrobial and Antifungal Activities
Derivatives of this compound have shown significant antimicrobial and antifungal activities. The synthesis of N-arylidene-3-phenylpropane hydrazides, followed by their cyclization with thioglycolic acid, yielded compounds that exhibited potent antibacterial and antifungal effects (Fuloria et al., 2009). This illustrates the potential of this compound derivatives in developing new antimicrobial agents.
Metabolic Engineering for De Novo Production
This compound and its derivatives have also been studied in the context of metabolic engineering. Research into the de novo production of 3-phenylpropanol from Escherichia coli showcases the use of this compound derivatives in creating sustainable and environmentally friendly processes for producing valuable chemical compounds (Liu et al., 2021). This highlights its role in advancing biotechnological applications and the production of fragrance ingredients, precursors, and reactants for the pharmaceutical and chemical industries.
Anticonvulsant Effects
The study of isomeric nonimidazole histamine H3 receptor antagonists, including those derived from this compound, reveals their potential anticonvulsant effects. These compounds have been evaluated in animal models for their efficacy in reducing convulsions, offering insights into new therapeutic approaches for epilepsy (Sadek et al., 2016).
Safety and Hazards
Properties
IUPAC Name |
3-phenylpropanehydrazide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H12N2O/c10-11-9(12)7-6-8-4-2-1-3-5-8/h1-5H,6-7,10H2,(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LSSUJBFVEXWEEC-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CCC(=O)NN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50290237 | |
Record name | 3-phenylpropanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
164.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
3538-68-9 | |
Record name | Benzenepropanoic acid, hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=3538-68-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | NSC 67600 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003538689 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 3538-68-9 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67600 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 3-phenylpropanehydrazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50290237 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3538-68-9 | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the mechanism of action of 3-Phenylpropanehydrazide as an enzyme inhibitor?
A1: this compound acts as an irreversible inhibitor of semicarbazide-sensitive amine oxidase (SSAO) []. While the exact mechanism is not fully elucidated in the provided abstracts, irreversible inhibition typically involves the formation of a stable covalent bond between the inhibitor and the enzyme's active site. This permanently blocks the enzyme's activity. Further research is needed to determine the specific amino acid residues involved in the binding and the nature of the covalent bond formed.
Q2: How does the structure of this compound relate to its antibacterial activity?
A2: Research suggests that substitutions at the para position of the phenyl ring in this compound derivatives, particularly with electron-withdrawing groups, enhance antibacterial and antifungal activity []. For instance, compounds with a nitro group (4-NO2) or a hydroxyl group (2-hydroxy) at the para position exhibited strong activity against various bacterial strains []. This suggests that electronic effects and possibly steric factors influenced by the substituent play a crucial role in the molecule's interaction with its bacterial target.
Q3: Can Brilliant Blue G mitigate the cytotoxic effects of other antiseptics besides benzalkonium chloride and octenidine?
A3: While Brilliant Blue G has demonstrated a protective effect against the cytotoxicity of benzalkonium chloride and octenidine [], its efficacy against other antiseptics remains unknown. Further research is required to determine if this protective effect extends to other antiseptic compounds and to elucidate the underlying mechanism, which appears to be independent of P2x7 receptor antagonism [].
Q4: What are the potential applications of this compound derivatives in medicinal chemistry?
A4: Given the demonstrated antibacterial activity of certain this compound derivatives, particularly those with specific substitutions on the phenyl ring [, ], these compounds hold potential for development into novel antibacterial agents. Further research is needed to optimize their potency, selectivity, and pharmacological properties to explore their potential as therapeutic options for bacterial infections.
Q5: What spectroscopic techniques are typically employed to characterize this compound and its derivatives?
A5: Researchers commonly utilize Infrared Spectroscopy (IR), Mass Spectrometry (MS), and proton Nuclear Magnetic Resonance (1H-NMR) to confirm the synthesis and characterize the structure of this compound and its derivatives [, ]. These techniques provide valuable information about the functional groups, molecular weight, and proton environments within the molecule, aiding in structural elucidation and confirmation of the synthesized compounds.
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